Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Overview
Description
Preparation Methods
The synthesis of Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine typically involves the reaction of boronic acid derivatives with diols or amino alcohols under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boron-nitrogen bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates under specific conditions.
Reduction: Reduction reactions can convert it into boron-containing alcohols or amines.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Its boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine involves its ability to form stable complexes with other molecules through boron-nitrogen and boron-oxygen bonds. These interactions can influence various molecular targets and pathways, such as enzyme inhibition or activation, and can be utilized in therapeutic applications like BNCT .
Comparison with Similar Compounds
Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine can be compared with other boron-containing heterocycles, such as:
Boronic acids: Known for their use in Suzuki coupling reactions.
Borates: Used in various industrial applications, including glass and ceramics.
Boronic esters: Utilized in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications not shared by other boron-containing compounds.
Properties
IUPAC Name |
2-hydroxy-1,3,6,2-dioxazaborocane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXEEFARUMNRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BNO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195405 | |
Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.94 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42727-95-7 | |
Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42727-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042727957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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